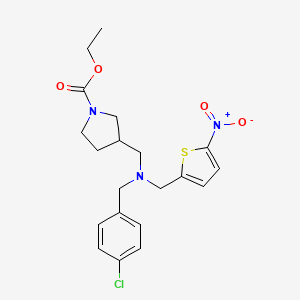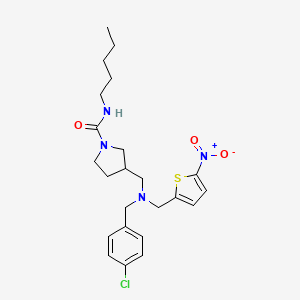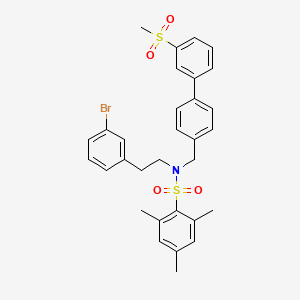
Suc-tyr-val-ala-asp-pna
Übersicht
Beschreibung
Suc-YVAD-pNA ist ein synthetisches Peptidsubstrat, das hauptsächlich in der biochemischen Forschung verwendet wird. Es ist ein kolorimetrisches Substrat für Caspase-1 und Caspase-4, Enzyme, die an der Entzündungsreaktion beteiligt sind. Der vollständige Name der Verbindung lautet N-(3-Carboxy-1-oxopropyl)-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-α-asparagin. Es wird oft verwendet, um die Aktivität dieser Enzyme zu messen, indem p-Nitroanilid freigesetzt wird, das durch kolorimetrische Detektion bei 405 nm quantifiziert werden kann .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Suc-YVAD-pNA beinhaltet die schrittweise Assemblierung der Peptidkette unter Verwendung der Festphasen-Peptidsynthese (SPPS). Der Prozess beginnt typischerweise mit der Anlagerung der ersten Aminosäure an ein festes Harz. Nachfolgende Aminosäuren werden nacheinander in einer bestimmten Reihenfolge hinzugefügt: Tyrosin, Valin, Alanin und Asparaginsäure. Jede Aminosäure wird durch eine temporäre Schutzgruppe geschützt, um ungewollte Reaktionen zu verhindern. Nachdem die Peptidkette zusammengesetzt ist, werden die Schutzgruppen entfernt und das Peptid vom Harz abgespalten. Der letzte Schritt beinhaltet die Konjugation des Peptids mit p-Nitroanilid .
Industrielle Produktionsmethoden
Die industrielle Produktion von Suc-YVAD-pNA folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden oft verwendet, um die Effizienz und Konsistenz zu erhöhen. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Aktivität des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Reaktionstypen
Suc-YVAD-pNA unterliegt hauptsächlich enzymatischen Spaltungsreaktionen. Caspase-1 und Caspase-4 binden bevorzugt an die Tyr-Val-Ala-Asp (YVAD)-Peptidsequenz und spalten sie, wodurch p-Nitroanilid freigesetzt wird. Diese Reaktion ist spezifisch für das aktive Zentrum des Enzyms und beinhaltet keine Oxidations-, Reduktions- oder Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen
Die enzymatische Spaltung von Suc-YVAD-pNA erfordert das Vorhandensein von aktiver Caspase-1 oder Caspase-4. Die Reaktion wird typischerweise in einer gepufferten Lösung bei physiologischem pH-Wert und Temperatur durchgeführt. Häufige Reagenzien sind Pufferlösungen, Enzympräparate und Detektionsreagenzien für die kolorimetrische Analyse .
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus der enzymatischen Spaltung von Suc-YVAD-pNA gebildet wird, ist p-Nitroanilid, das durch seine Absorption bei 405 nm quantifiziert werden kann. Dieses Produkt wird in verschiedenen biochemischen Assays als Maß für die Caspase-Aktivität verwendet .
Wissenschaftliche Forschungsanwendungen
Suc-YVAD-pNA wird in der wissenschaftlichen Forschung häufig verwendet, um die Aktivität von Caspase-1 und Caspase-4 zu untersuchen. Diese Enzyme spielen eine entscheidende Rolle bei der Entzündungsreaktion und der Apoptose. Die Verbindung wird verwendet in:
Biochemie: Um die Enzymkinetik und das Screening von Inhibitoren zu messen.
Zellbiologie: Um Zelltodwege und Entzündungsreaktionen zu untersuchen.
Medizin: Um die Rolle von Caspasen bei Krankheiten wie Krebs, neurodegenerativen Erkrankungen und Entzündungen zu untersuchen.
Industrie: Bei der Entwicklung von diagnostischen Assays und therapeutischen Mitteln, die auf die Caspase-Aktivität abzielen
Wirkmechanismus
Suc-YVAD-pNA wirkt als Substrat für Caspase-1 und Caspase-4. Diese Enzyme erkennen und binden an die Tyr-Val-Ala-Asp (YVAD)-Sequenz im Substrat. Die Spaltung der Peptidbindung setzt p-Nitroanilid frei, das kolorimetrisch nachgewiesen werden kann. Dieser Mechanismus ermöglicht es Forschern, die Caspase-Aktivität zu quantifizieren und die Regulation dieser Enzyme in verschiedenen biologischen Prozessen zu untersuchen .
Wissenschaftliche Forschungsanwendungen
Suc-YVAD-pNA is widely used in scientific research to study the activity of caspase-1 and caspase-4. These enzymes play crucial roles in the inflammatory response and apoptosis. The compound is used in:
Biochemistry: To measure enzyme kinetics and inhibitor screening.
Cell Biology: To study cell death pathways and inflammatory responses.
Medicine: To investigate the role of caspases in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: In the development of diagnostic assays and therapeutic agents targeting caspase activity
Wirkmechanismus
Target of Action
Suc-Tyr-Val-Ala-Asp-pNA, also known as Suc-YVAD-pNA, is a chromogenic substrate primarily targeting caspase-1 , also known as interleukin-1β-converting enzyme (ICE) . Caspase-1 is an enzyme that plays a crucial role in cellular apoptosis and inflammation, making it a significant target for this compound .
Mode of Action
As a substrate for caspase-1, Suc-YVAD-pNA interacts with the enzyme in a way that allows it to be cleaved, producing a colorimetric change that can be detected . This interaction and subsequent cleavage allow researchers to measure the activity of caspase-1 within a given system .
Biochemical Pathways
The primary biochemical pathway affected by Suc-YVAD-pNA is the apoptotic pathway . By acting as a substrate for caspase-1, it plays a role in the regulation of programmed cell death . The cleavage of Suc-YVAD-pNA by caspase-1 can be used as a marker for the activation of this pathway .
Result of Action
The cleavage of Suc-YVAD-pNA by caspase-1 results in a color change, providing a visual indication of caspase-1 activity . This can be used to monitor the progression of apoptosis in a cellular system, offering insights into the effects of various treatments or conditions on cell death .
Action Environment
The action of Suc-YVAD-pNA is influenced by various environmental factors. For instance, the compound should be stored at temperatures below -15°C to maintain its stability . Furthermore, the pH of the environment could potentially impact the compound’s efficacy, as its isoelectric point (PI) is 7.01 . .
Biochemische Analyse
Biochemical Properties
Suc-Tyr-Val-Ala-Asp-pNA plays a significant role in biochemical reactions, particularly as a substrate for specific enzymes. It interacts with caspase-1 and caspase-4, enzymes that play crucial roles in programmed cell death or apoptosis . The nature of these interactions involves the cleavage of the this compound molecule by these enzymes, which can be monitored due to the release of p-nitroaniline (pNA), a chromophore that absorbs light at 405 nm .
Cellular Effects
The effects of this compound on cells are primarily related to its role in apoptosis. By serving as a substrate for caspases, it indirectly influences cell function. The cleavage of this compound by caspases can be indicative of the activation of these enzymes and, therefore, the initiation of apoptosis. This can impact various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with caspases. When these enzymes are activated, they cleave the this compound molecule, releasing the chromophore pNA. This release can be detected and quantified, providing a measure of caspase activity and, therefore, apoptosis .
Metabolic Pathways
This compound is involved in the apoptosis pathway through its role as a caspase substrate. It does not directly interact with metabolic enzymes or cofactors, nor does it directly affect metabolic flux or metabolite levels. Instead, its cleavage serves as a measure of caspase activity and apoptosis .
Transport and Distribution
Information on the transport and distribution of this compound within cells and tissues is not readily available. As a small, synthetic molecule, it is likely to diffuse freely across cell membranes. Its distribution within a cell or tissue would depend on various factors, including the presence and activity of caspases .
Subcellular Localization
The subcellular localization of this compound would likely be widespread due to its small size and hydrophilic nature. It does not contain any known targeting signals or undergo post-translational modifications that would direct it to specific cellular compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Suc-YVAD-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence: tyrosine, valine, alanine, and aspartic acid. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. After the peptide chain is assembled, the protecting groups are removed, and the peptide is cleaved from the resin. The final step involves the conjugation of the peptide with p-nitroanilide .
Industrial Production Methods
Industrial production of Suc-YVAD-pNA follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Suc-YVAD-pNA primarily undergoes enzymatic cleavage reactions. Caspase-1 and caspase-4 preferentially bind to and cleave the Tyr-Val-Ala-Asp (YVAD) peptide sequence, releasing p-nitroanilide. This reaction is specific to the enzyme’s active site and does not involve oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The enzymatic cleavage of Suc-YVAD-pNA requires the presence of active caspase-1 or caspase-4. The reaction is typically carried out in a buffered solution at physiological pH and temperature. Common reagents include buffer solutions, enzyme preparations, and detection reagents for colorimetric analysis .
Major Products Formed
The primary product formed from the enzymatic cleavage of Suc-YVAD-pNA is p-nitroanilide, which can be quantified by its absorbance at 405 nm. This product is used as a measure of caspase activity in various biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Suc-YVAD-pNA ähnelt anderen Peptidsubstraten, die zur Messung der Caspase-Aktivität verwendet werden, wie z. B. Ac-YVAD-pNA und Z-DEVD-AFC. Suc-YVAD-pNA ist einzigartig in seiner Spezifität für Caspase-1 und Caspase-4, was es besonders nützlich macht, um diese Enzyme zu untersuchen. Andere ähnliche Verbindungen umfassen:
Ac-YVAD-pNA: Ein chromogenes Substrat für Caspase-1.
Z-DEVD-AFC: Ein fluorogenes Substrat für Caspase-3
Eigenschaften
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N6O12/c1-16(2)27(36-30(46)22(34-24(39)12-13-25(40)41)14-18-4-10-21(38)11-5-18)31(47)32-17(3)28(44)35-23(15-26(42)43)29(45)33-19-6-8-20(9-7-19)37(48)49/h4-11,16-17,22-23,27,38H,12-15H2,1-3H3,(H,32,47)(H,33,45)(H,34,39)(H,35,44)(H,36,46)(H,40,41)(H,42,43)/t17-,22-,23-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPSYVHVOCTIDH-ZBBFOALVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N6O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-[(2,3-Dimethyl-5-{[(1s)-1-(4-Nitrophenyl)ethyl]carbamoyl}-1h-Indol-1-Yl)methyl]biphenyl-2-Carboxylic Acid](/img/structure/B610964.png)
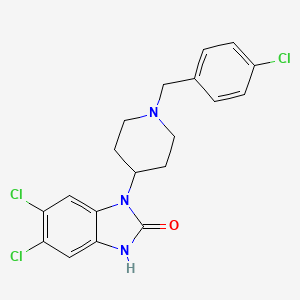

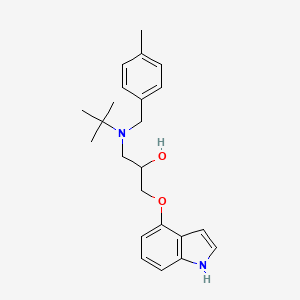
![N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine](/img/structure/B610973.png)
![3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B610975.png)
![N-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)-9-(1-methyl-1H-pyrazol-4-yl)-2-morpholino-9H-purin-6-amine](/img/structure/B610978.png)
![Ethyl 2-{[5-(methylsulfanyl)thiophen-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B610980.png)

